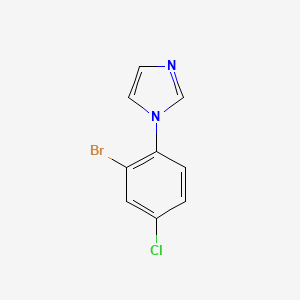

1-(2-Bromo-4-chlorophenyl)-1H-imidazole

Description

Significance of Imidazole (B134444) Scaffold in Contemporary Heterocyclic Chemistry

The imidazole scaffold is a privileged structure in medicinal chemistry, largely due to its prevalence in biologically crucial molecules such as the amino acid histidine and the neurotransmitter histamine. vedantu.comnih.govnih.govlifechemicals.com This structural motif is integral to numerous natural products, including alkaloids, biotin, and nucleic acids. nih.govresearchgate.netresearchgate.net The imidazole ring's ability to engage in various non-covalent interactions, such as hydrogen bonding, and its ionizable nature contribute to the favorable pharmacokinetic properties of many imidazole-containing drugs. vedantu.comnih.govresearchgate.net

The chemical versatility of the imidazole ring allows for its functionalization, making it a rich source of chemical diversity for the development of new therapeutic agents. nih.gov Imidazole derivatives have demonstrated a wide spectrum of pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, and antiviral properties. nih.govnih.govresearchgate.netijpsjournal.com

Beyond medicine, the imidazole framework is fundamental in materials science. numberanalytics.com Imidazole-based compounds are utilized in the creation of ionic liquids, polymers with high thermal stability, and materials for CO2 capture. numberanalytics.comlifechemicals.com They also serve as ligands for catalysts in various metal-mediated reactions and are used in the development of sensors and optoelectronics. numberanalytics.comnih.govlifechemicals.com

Properties of the Imidazole Ring:

| Property | Description |

|---|---|

| Aromaticity | The delocalization of π-electrons across the ring provides stability and influences its reactivity in substitution reactions. numberanalytics.com |

| Basicity | The presence of a lone pair of electrons on one of the nitrogen atoms makes imidazole a relatively strong base, allowing it to act as a useful buffer in biological systems. numberanalytics.com |

| Tautomerism | Imidazole can exist in two tautomeric forms that are in equilibrium with each other. numberanalytics.com |

Overview of Halogenated Phenyl-Substituted Imidazoles

The introduction of halogen atoms onto the phenyl-substituted imidazole framework significantly modifies the compound's physicochemical properties, such as lipophilicity, metabolic stability, and electronic characteristics. nih.gov These modifications can enhance the biological activity and pharmacokinetic profile of drug candidates. mdpi.com Chlorine, in particular, is a common halogen in medicinal chemistry due to the stability of the carbon-chlorine bond and its ability to act as a halogen bond acceptor. nih.gov

Halogenated phenyl-imidazoles are a class of compounds with diverse applications. In medicinal chemistry, they have been investigated as potent inhibitors of enzymes like indoleamine 2,3-dioxygenase and as anti-inflammatory agents by inhibiting PGE2 production. mdpi.comnih.govnih.gov Structure-activity relationship (SAR) studies on these compounds help in designing more potent and selective therapeutic agents. nih.govresearchgate.netnih.govmdpi.comesisresearch.org For instance, the position and nature of the halogen substituent on the phenyl or imidazole ring can drastically alter the inhibitory activity of the molecule. mdpi.comnih.gov

In materials science, halogenated phenyl-imidazoles are used as intermediates in the synthesis of functional materials, including those for organic light-emitting diodes (OLEDs). samaterials.com

Contextualization of 1-(2-Bromo-4-chlorophenyl)-1H-imidazole within Organic Synthesis Research

This compound is a dihalogenated phenyl-imidazole that serves as a valuable building block in organic synthesis. The presence of two different halogen atoms—bromine and chlorine—at specific positions on the phenyl ring offers distinct opportunities for selective chemical transformations. The carbon-bromine bond is generally more reactive than the carbon-chlorine bond in cross-coupling reactions, allowing for sequential and site-selective modifications.

This compound can be synthesized through methods common for N-arylated imidazoles, which often involve the coupling of an appropriately substituted aniline (B41778) or aryl halide with an imidazole ring. iucr.org The synthesis of related halogenated phenylimidazoles often involves the reaction of a halogenated α-bromoacetophenone with formamide (B127407) or the cyclization of vinyl azides with amidines. nih.govacs.orgresearchgate.net

Within organic synthesis research, this compound is primarily valued as an intermediate. Its structural features allow it to be a precursor for more complex molecules with potential applications in medicinal chemistry and materials science. The imidazole moiety can act as a ligand for metal catalysts, while the halogenated phenyl ring provides sites for further functionalization through reactions like Suzuki, Heck, or Buchwald-Hartwig couplings.

Properties

IUPAC Name |

1-(2-bromo-4-chlorophenyl)imidazole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6BrClN2/c10-8-5-7(11)1-2-9(8)13-4-3-12-6-13/h1-6H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PUWIEMUQSYAHIP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1Cl)Br)N2C=CN=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6BrClN2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

257.51 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Spectroscopic and Crystallographic Characterization of 1 2 Bromo 4 Chlorophenyl 1h Imidazole and Its Analogues

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone technique for the determination of molecular structure in solution. Through the analysis of the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms within a molecule.

Proton (¹H) NMR spectroscopy is instrumental in identifying the number, environment, and coupling interactions of hydrogen atoms in a molecule. For 1-(2-Bromo-4-chlorophenyl)-1H-imidazole, the ¹H NMR spectrum is expected to exhibit distinct signals corresponding to the protons of the imidazole (B134444) ring and the substituted phenyl ring.

In the case of the 2-bromo-4-chlorophenyl substituent, the aromatic protons would present a characteristic splitting pattern. The proton on the phenyl ring positioned between the bromo and chloro substituents would likely experience the most significant downfield shift due to the combined electron-withdrawing effects of the halogens. The remaining two protons on the phenyl ring would exhibit coupling patterns consistent with their relative positions.

Data for the analogue 1-(4-Chlorophenyl)-1H-imidazole shows the imidazole protons appearing as singlets at δ 8.27 ppm, 7.74 ppm, and 7.13 ppm in DMSO-d6. The protons of the 4-chlorophenyl ring appear as doublets at δ 7.65 ppm and 7.50 ppm rsc.org. For 1-(4-methoxyphenyl)-1H-imidazole , the imidazole protons appear as multiplets at δ 7.20 and 7.78 ppm, while the aryl protons are observed as doublets at δ 6.98 and 7.30 ppm in CDCl₃ iucr.org.

Based on these analogues, the expected ¹H NMR chemical shifts for this compound are summarized in the interactive table below.

| Proton | Expected Chemical Shift (ppm) | Expected Multiplicity |

| Imidazole H-2 | 7.8 - 8.3 | s |

| Imidazole H-4/H-5 | 7.1 - 7.8 | m |

| Phenyl H-3 | 7.6 - 7.9 | d |

| Phenyl H-5 | 7.4 - 7.7 | dd |

| Phenyl H-6 | 7.3 - 7.6 | d |

Note: The expected values are estimations based on data from analogous compounds and general principles of NMR spectroscopy.

Carbon-13 (¹³C) NMR spectroscopy provides valuable information about the carbon framework of a molecule. Each unique carbon atom in this compound will give rise to a distinct signal in the ¹³C NMR spectrum.

The chemical shifts of the carbon atoms in the imidazole ring are influenced by the electronegativity of the nitrogen atoms. The C2 carbon is typically the most deshielded, appearing at a higher chemical shift. The C4 and C5 carbons will have distinct signals, though they may be close in value depending on the electronic effects of the substituent on the phenyl ring.

For the 2-bromo-4-chlorophenyl ring, the carbon atoms directly bonded to the halogens (C2 and C4) will be significantly influenced, with their chemical shifts being dependent on the complex interplay of inductive and resonance effects. The remaining carbon atoms of the phenyl ring will also exhibit characteristic shifts based on their position relative to the substituents.

Spectroscopic data for 1-(4-Chlorophenyl)-1H-imidazole in DMSO-d6 reveals signals for the imidazole carbons at δ 136.9, 129.8, and 118.0 ppm. The carbons of the 4-chlorophenyl ring appear at δ 135.5, 130.0, and 120.3 ppm rsc.org. In 1-(4-methoxyphenyl)-1H-imidazole , the imidazole carbons resonate at δ 118.83, 130.68, and 135.89 ppm, while the aromatic carbons of the methoxyphenyl group are found at δ 114.87, 123.19, 129.97, and 158.92 ppm in CDCl₃ iucr.org.

The anticipated ¹³C NMR chemical shifts for this compound are presented in the following interactive table.

| Carbon | Expected Chemical Shift (ppm) |

| Imidazole C-2 | 135 - 140 |

| Imidazole C-4/C-5 | 118 - 132 |

| Phenyl C-1 (C-N) | 135 - 140 |

| Phenyl C-2 (C-Br) | 115 - 125 |

| Phenyl C-3 | 130 - 135 |

| Phenyl C-4 (C-Cl) | 130 - 138 |

| Phenyl C-5 | 125 - 130 |

| Phenyl C-6 | 120 - 128 |

Note: The expected values are estimations based on data from analogous compounds and general principles of NMR spectroscopy.

In cases where one-dimensional ¹H and ¹³C NMR spectra are insufficient for complete structural assignment, two-dimensional (2D) NMR techniques are employed. Techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) can definitively establish the connectivity between protons and carbons.

For this compound, a COSY spectrum would reveal the coupling between adjacent protons on the phenyl ring, confirming their relative positions. An HSQC spectrum would correlate each proton signal with its directly attached carbon, while an HMBC spectrum would show correlations between protons and carbons separated by two or three bonds. This would allow for the unambiguous assignment of all proton and carbon signals, including the specific positions of the bromine and chlorine atoms on the phenyl ring. The application of such advanced techniques is crucial for resolving any structural ambiguities that may arise from the analysis of 1D spectra alone nih.gov.

Vibrational Spectroscopy for Functional Group Identification

Vibrational spectroscopy, encompassing Fourier-Transform Infrared (FT-IR) and Fourier-Transform Raman (FT-Raman) spectroscopy, provides information about the vibrational modes of a molecule. These techniques are particularly useful for identifying the presence of specific functional groups.

FT-IR spectroscopy measures the absorption of infrared radiation by a molecule, which excites its vibrational modes. The resulting spectrum is a plot of absorbance versus wavenumber.

For this compound, the FT-IR spectrum is expected to show characteristic absorption bands for the C-H, C=C, and C-N stretching and bending vibrations of the imidazole and phenyl rings. The C-Br and C-Cl stretching vibrations will appear in the fingerprint region of the spectrum, typically at lower wavenumbers.

In the analogue 1-(4-methoxyphenyl)-1H-imidazole , characteristic bands are observed at 3128 and 3107 cm⁻¹ for C-H stretching of the aryl groups, and a strong band at 1517 cm⁻¹ is attributed to the aromatic C=C stretching iucr.org. For other substituted imidazoles, C=N stretching vibrations are typically observed in the region of 1500-1600 cm⁻¹ nih.gov. The aromatic C-H out-of-plane bending vibrations often give rise to strong bands in the 900-650 cm⁻¹ region, which can be diagnostic of the substitution pattern on the phenyl ring.

A summary of the expected FT-IR absorption bands for this compound is provided in the interactive table below.

| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |

| Aromatic C-H Stretch | 3150 - 3000 | Medium to Weak |

| Aromatic C=C Stretch | 1600 - 1450 | Medium to Strong |

| Imidazole C=N Stretch | 1550 - 1480 | Medium |

| C-N Stretch | 1350 - 1250 | Medium to Strong |

| C-Cl Stretch | 800 - 600 | Strong |

| C-Br Stretch | 700 - 500 | Strong |

Note: The expected values are based on data from analogous compounds and standard FT-IR correlation tables.

FT-Raman spectroscopy is a complementary technique to FT-IR. It involves the inelastic scattering of monochromatic light from a laser source. While FT-IR is more sensitive to polar functional groups, Raman spectroscopy is often better for analyzing non-polar bonds and symmetric vibrations.

The FT-Raman spectrum of this compound would also be expected to show bands corresponding to the vibrational modes of the aromatic rings. The symmetric "breathing" modes of the phenyl and imidazole rings are often strong in the Raman spectrum. The C-Br and C-Cl stretching vibrations would also be observable.

Studies on similar molecules, such as 2-(4-chlorophenyl)-1-((furan-2-yl)methyl)-4,5-dimethyl-1H-imidazole, have utilized both FT-IR and FT-Raman spectroscopy to perform complete vibrational assignments malayajournal.org. The combination of both techniques provides a more complete picture of the vibrational properties of the molecule, as some modes that are weak or inactive in the IR may be strong in the Raman spectrum, and vice versa arxiv.org. This complementary nature is essential for a thorough structural characterization.

Correlation of Experimental and Theoretically Calculated Vibrational Frequencies

The vibrational properties of phenylimidazole derivatives are typically investigated using a combination of experimental spectroscopic techniques, such as Fourier Transform Infrared (FT-IR) and FT-Raman spectroscopy, and theoretical calculations based on Density Functional Theory (DFT). researchgate.netmdpi.com This dual approach allows for a comprehensive assignment of the observed vibrational modes.

Theoretical calculations, often employing methods like B3LYP with basis sets such as 6-311++G(d,p), are used to compute the harmonic vibrational frequencies and optimized geometric parameters of the molecule in its ground state. researchgate.netmdpi.comresearchgate.net However, theoretical calculations are based on a harmonic model in the gas phase, whereas experimental spectra are recorded in the solid phase and are subject to anharmonicity and intermolecular interactions. To bridge this gap, calculated frequencies are often scaled using a uniform scaling factor to improve the agreement with experimental data. researchgate.netresearchgate.net For instance, scaling factors of 0.9660 for the B3PW91 method and 0.9699 for the B3LYP method have been used for related benzimidazole (B57391) derivatives. researchgate.net

In studies of analogous compounds like (2E)-2-[3-(1H-imidazol-1-yl)-1-phenylpropylidene]-N-phenylhydrazinecarboxamide, researchers perform a detailed comparison between the observed FT-IR and FT-Raman spectra and the scaled theoretical wavenumbers. mdpi.com This correlation enables the precise assignment of vibrational bands to specific molecular motions, such as C-H stretching, in-plane and out-of-plane bending, and the characteristic vibrations of the imidazole and substituted phenyl rings. For example, in 4-(4-Fluoro-phenyl)-1H-imidazole, C-H stretching vibrations of the fluorophenyl ring were observed in the FT-IR spectrum at 3056 cm⁻¹ and 3004 cm⁻¹, which corresponds well with theoretical predictions. researchgate.net Similarly, C-N stretching vibrations for this molecule were identified at multiple wavenumbers including 1459 cm⁻¹, 1406 cm⁻¹, and 1313 cm⁻¹ in the FT-IR spectrum. researchgate.net

The table below illustrates the correlation between experimental and calculated vibrational frequencies for a related phenylimidazole analogue.

Table 1: Comparison of Selected Experimental and Calculated Vibrational Frequencies (cm⁻¹) for an Imidazole Analogue

| Vibrational Assignment | Experimental FT-IR (cm⁻¹) | Calculated DFT/B3LYP (cm⁻¹) |

|---|---|---|

| N-H Stretching | 3376 | 3400+ |

| C-H Stretching (Aromatic) | 3048 | 3023-3080 |

| C=C Stretching (Aromatic) | 1609 | 1612 |

| C-N Stretching | 1459 | 1464 |

| C-H In-plane Bending | 1198 | 1200 |

Data compiled from studies on analogous benzimidazole and phenylimidazole compounds. researchgate.netmdpi.comiucr.org

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is a critical tool for determining the molecular weight and elucidating the fragmentation pathways of organic molecules like this compound. The presence of bromine and chlorine isotopes (⁷⁹Br/⁸¹Br and ³⁵Cl/³⁷Cl) would produce a characteristic isotopic pattern in the mass spectrum, confirming the elemental composition of the molecular ion.

The fragmentation of phenylimidazole derivatives under electron impact ionization typically involves initial cleavages at the bond connecting the phenyl and imidazole rings or within the heterocyclic ring itself. researchgate.net Studies on related thiazole (B1198619) and imidazolidine (B613845) derivatives show that the molecular ion peak is often intense, and subsequent fragmentation helps to confirm the structure. researchgate.net For prazoles, which contain a benzimidazole core, fragmentation often occurs near the linker between the two ring systems. nih.gov

High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, enabling the determination of the elemental formula of a compound. For a molecule like this compound (C₉H₆BrClN₂), HRMS can distinguish its exact mass from other ions with the same nominal mass. In studies of related compounds, HRMS coupled with techniques like ESI-TOF is used to confirm the identity of the protonated molecule [M+H]⁺ and its fragments with high precision. nih.gov

ESI-TOF mass spectrometry is a soft ionization technique that is particularly useful for analyzing polar and thermally labile molecules. It typically generates protonated molecules [M+H]⁺ with minimal fragmentation. When coupled with tandem mass spectrometry (MS/MS), it can be used to study the fragmentation of the parent ion. researchgate.net For example, in the analysis of prazoles, ESI-TOF HRMS² measurements revealed fragmentation pathways involving homolytic ionization and hydrogen migrations. nih.gov The technique is also widely used for the qualitative screening of compounds in complex mixtures and for studying the purity and molecular profiles of molecules. researchgate.netresearchgate.net

GC-MS combines the separation power of gas chromatography with the detection capabilities of mass spectrometry. It is suitable for volatile and thermally stable compounds. The NIST mass spectrometry database contains electron ionization spectra for related building blocks like p-Bromochlorobenzene (Benzene, 1-bromo-4-chloro-), which shows a prominent molecular ion peak and fragments corresponding to the loss of Cl and Br atoms. nist.gov GC-MS has also been used to identify related compounds like 2-Bromo-4-nitroimidazole. nih.gov For this compound, GC-MS analysis would provide a retention time characteristic of the compound and a mass spectrum detailing its electron-impact fragmentation pattern.

Table 2: Expected Mass Spectrometric Data for this compound

| Analytical Technique | Information Provided | Expected Result for C₉H₆BrClN₂ |

|---|---|---|

| MS (EI) | Molecular Ion (M⁺) and Fragmentation | Characteristic isotopic pattern for Br and Cl; fragments from cleavage of phenyl-imidazole bond and ring opening. |

| HRMS (ESI) | Exact Mass of [M+H]⁺ | Precise m/z value confirming the elemental formula C₉H₇BrClN₂⁺. |

| GC-MS | Retention Time and EI Spectrum | A specific retention time and a reproducible fragmentation pattern under standard conditions. |

This table is predictive, based on standard mass spectrometric principles and data from analogues. nih.govnist.govnih.gov

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

UV-Vis spectroscopy provides insights into the electronic transitions within a molecule. The spectrum of a phenylimidazole derivative is characterized by absorptions originating from π → π* transitions within the phenyl and imidazole rings. The interaction between the two rings can influence the energy and intensity of these transitions. tandfonline.comhw.ac.uk

Studies on 1-phenylimidazole (B1212854) have identified the S₁ ← S₀ origin band at approximately 36,075 cm⁻¹ (277 nm). researchgate.net The electronic spectra of such compounds are often complex due to the possibility of different conformers (related to the torsion angle between the two rings) and the presence of low-frequency torsional progressions. researchgate.net Theoretical calculations, such as time-dependent density functional theory (TD-DFT), are frequently employed to predict excitation energies and oscillator strengths, which aid in the assignment of the observed absorption bands. mdpi.comresearchgate.net

For 1-phenylimidazole, the lowest energy transition is analogous to the ¹B₂ᵤ ← ¹A₁g transition in benzene, which becomes allowed due to the lower symmetry of the substituted molecule, though it may have a low oscillator strength. tandfonline.comhw.ac.uk In some substituted imidazoles, charge transfer transitions from the imidazole ring (donor) to the phenyl ring (acceptor) are also possible. hw.ac.uk The substitution pattern on the phenyl ring, such as the presence of bromo and chloro groups in this compound, is expected to cause a bathochromic (red) shift in the absorption maxima compared to unsubstituted 1-phenylimidazole due to the electronic effects of the halogens.

Table 3: Electronic Transition Data for 1-Phenylimidazole Analogue

| Transition | Calculated Excitation Energy (eV) | Character |

|---|---|---|

| S₁ ← S₀ | 4.51 | π → π* (Localized on phenyl ring) |

| S₂ ← S₀ | ~5.0 | π → π* (Localized on imidazole ring) |

Data compiled from theoretical and experimental studies on 1-phenylimidazole. tandfonline.com

X-ray Diffraction (XRD) Studies for Solid-State Structure

Single-crystal X-ray diffraction (XRD) is the definitive method for determining the precise three-dimensional arrangement of atoms in the solid state. This technique provides detailed information on bond lengths, bond angles, torsion angles, and intermolecular interactions such as hydrogen bonding and π-π stacking.

While the specific crystal structure of this compound is not detailed in the provided search results, XRD studies on closely related analogues provide valuable structural insights. For example, the crystal structure of (1E)-1-(4-chlorophenyl)-N-hydroxy-3-(1H-imidazol-1-yl)propan-1-imine was determined to be in the monoclinic space group P2₁/c. researchgate.net In another study, a benzimidazole derivative, 2-(4-methoxynaphthalen-1-yl)-1H-benzo[d]imidazole, was found to have a dihedral angle of 39.22 (8)° between its naphthalene (B1677914) and benzimidazole ring systems. iucr.org

For this compound, an XRD analysis would reveal the torsion angle between the planes of the 2-bromo-4-chlorophenyl group and the 1H-imidazole ring. This angle is a key conformational parameter. The analysis would also map out any intermolecular interactions, which govern the crystal packing and influence the material's physical properties. In many phenylimidazole structures, molecules are linked into dimers or ribbons by various intermolecular forces. iucr.org

Table 4: Crystallographic Data for an Analogue: (1E)-1-(4-Chlorophenyl)-N-hydroxy-3-(1H-imidazol-1-yl)propan-1-imine

| Parameter | Value |

|---|---|

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 13.4292 (3) |

| b (Å) | 8.8343 (2) |

| c (Å) | 11.1797 (3) |

| **β (°) ** | 108.873 (2) |

| **Volume (ų) ** | 1255.44 (5) |

| Z | 4 |

Data from the single-crystal X-ray structure determination of a related chlorophenyl-imidazole derivative. researchgate.net

Single Crystal X-ray Diffraction (SC-XRD) Analysis

For instance, the crystal structure of (1E)-1-(4-chlorophenyl)-N-hydroxy-3-(1H-imidazol-1-yl)propan-1-imine was determined to be in the monoclinic space group P21/c. researchgate.net Similarly, the analysis of 2-(4-chlorophenyl)-1,4,5-triphenyl-(1H)-imidazole revealed a triclinic space group P1. researchgate.net The study of various 1-phenyl-1H-imidazole derivatives has also provided crucial crystallographic data, highlighting the impact of different substituents on the molecular structure. iucr.org

Table 1: Representative Crystallographic Data for Imidazole Derivatives

| Compound | Crystal System | Space Group | Reference |

| (1E)-1-(4-chlorophenyl)-N-hydroxy-3-(1H-imidazol-1-yl)propan-1-imine | Monoclinic | P21/c | researchgate.net |

| 2-(4-chlorophenyl)-1,4,5-triphenyl-(1H)-imidazole | Triclinic | P1 | researchgate.net |

| 4-(1H-imidazol-1-yl)benzaldehyde | Monoclinic | P21/n | iucr.org |

| 1-(4-methoxyphenyl)-1H-imidazole | Monoclinic | P21/c | iucr.org |

Detailed Analysis of Molecular Geometry and Conformational Parameters

The molecular geometry of this compound is defined by the spatial arrangement of its constituent atoms. Key parameters include the dihedral angle between the imidazole and the phenyl rings, as well as the bond lengths and angles within these moieties.

The bond lengths and angles within the imidazole and phenyl rings are generally expected to fall within standard ranges. However, the presence of bromine and chlorine substituents on the phenyl ring can induce minor distortions in the ring geometry due to their steric bulk and electronic effects.

Table 2: Selected Conformational Parameters in 1-Phenyl-1H-imidazole Analogues

| Compound | Dihedral Angle (Imidazole/Phenyl) | Reference |

| 4-(1H-imidazol-1-yl)benzaldehyde | 24.58 (7)° | iucr.org |

| 1-(4-methoxyphenyl)-1H-imidazole | 43.67 (4)° | iucr.org |

| 6-bromo-2-(4-chlorophenyl)-3-((1-octyl-1H-1,2,3-triazol-4-yl)methyl)-3H-imidazo[4,5-b]pyridine | 19.37 (12)° | imist.maresearchgate.net |

Investigation of Intermolecular Interactions and Crystal Packing Motifs

The solid-state packing of this compound and its analogues is governed by a network of intermolecular interactions. These non-covalent forces, including hydrogen bonds, halogen bonds, and π-π stacking interactions, dictate the supramolecular architecture of the crystal.

In many imidazole derivatives, C-H···N hydrogen bonds are a prominent feature, often leading to the formation of chains or dimers. For example, in the crystal structure of 2-{5-[(1H-1,2,4-triazol-1-yl)methyl]-1,3,4-oxadiazol-2-ylthio}-1-(2,4-dichlorophenyl)ethanone, molecules are linked into chains via C-H···N hydrogen bonds. nih.gov In the case of 4-allyl-6-bromo-2-(4-chlorophenyl)-4H-imidazo[4,5-b]pyridine, molecules form inversion dimers through weak C-H···N hydrogen bonds, which are further connected by π-π stacking interactions. nih.gov

The presence of bromine and chlorine atoms in this compound suggests the potential for halogen bonding (C-Br···N or C-Cl···N) and other halogen-involved contacts, which can significantly influence the crystal packing. The interplay of these various interactions results in complex and often elegant three-dimensional networks.

Hirshfeld Surface Analysis for Quantifying Intermolecular Contacts

Hirshfeld surface analysis is a valuable computational tool for visualizing and quantifying intermolecular interactions within a crystal. This method maps the electron distribution of a molecule in its crystalline environment, allowing for the decomposition of the crystal structure into a set of intermolecular contacts.

For analogues of this compound, Hirshfeld surface analysis has provided detailed insights into the nature and prevalence of different interactions. In 4-allyl-6-bromo-2-(4-chlorophenyl)-4H-imidazo[4,5-b]pyridine, the most significant contributions to the Hirshfeld surface are from H···H (35.9%), H···Cl/Cl···H (15.0%), H···C/C···H (12.4%), and H···Br/Br···H (10.8%) contacts. nih.gov

Similarly, for 6-bromo-2-(4-chlorophenyl)-3-((1-octyl-1H-1,2,3-triazol-4-yl)methyl)-3H-imidazo[4,5-b]pyridine, the dominant interactions are H···H (57.2%), H···N/N···H (17.6%), H···C/C···H (9.6%), H···Cl/Cl···H (7.9%), and H···Br/Br···H (7.0%). imist.maresearchgate.net These analyses provide a quantitative fingerprint of the intermolecular interactions, highlighting the relative importance of different contact types in stabilizing the crystal lattice.

Table 3: Contribution of Intermolecular Contacts from Hirshfeld Surface Analysis of Analogous Compounds

Comprehensive Analysis of this compound Remains Elusive in Scientific Literature

A thorough review of available scientific databases and literature reveals a significant gap in the computational and quantum chemical investigation of the compound this compound. Despite the growing interest in the computational analysis of imidazole derivatives for various applications, detailed studies focusing on the electronic and structural properties of this specific molecule are not publicly available.

Computational chemistry, particularly Density Functional Theory (DFT), has become an indispensable tool for predicting the molecular structure, vibrational frequencies, and electronic characteristics of novel compounds. bohrium.comresearchgate.net These theoretical investigations provide fundamental insights into a molecule's stability, reactivity, and potential applications in fields such as medicinal chemistry and materials science. peacta.orgnih.gov Methodologies like DFT, often employing functionals such as B3LYP with extensive basis sets like 6-311++G(d,p), are standard practice for achieving accurate predictions of molecular geometries and energies. researchgate.net

Furthermore, Frontier Molecular Orbital (FMO) theory, which examines the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), is crucial for understanding the chemical reactivity and electron-donating or accepting capabilities of a molecule. bohrium.comresearchgate.net The energy gap between these orbitals is a key indicator of a compound's kinetic stability. nih.gov

The absence of such fundamental computational data precludes a detailed discussion on its specific molecular structure, simulated spectroscopic data, and reactivity profile as defined by FMO and HOMO characteristics. The scientific community has extensively modeled related structures, such as 2-(4-chlorophenyl)-1-methyl-1H-benzo[d]imidazole and other halogenated imidazoles, providing a framework for how such an analysis could be conducted. researchgate.netgoogle.com Yet, without direct calculations, any discussion on this compound would be purely speculative.

Therefore, this article cannot present the detailed computational and quantum chemical investigations as requested, due to the lack of available research. The compound exists as a chemical entity, listed by some suppliers, but awaits comprehensive scientific characterization. bldpharm.combldpharm.com

Computational and Quantum Chemical Investigations of 1 2 Bromo 4 Chlorophenyl 1h Imidazole

Electronic Structure and Reactivity Analysis

Molecular Electrostatic Potential (MEP) Surface Analysis

Molecular Electrostatic Potential (MEP) analysis is a valuable tool for visualizing the charge distribution of a molecule and predicting its reactivity towards electrophilic and nucleophilic attacks. tandfonline.comresearchgate.net The MEP map illustrates the electrostatic potential on the electron density surface, using a color-coded scheme to identify charge-rich and charge-deficient regions. Typically, red and yellow areas indicate negative potential (electron-rich), which are favorable sites for electrophilic attack, while blue areas denote positive potential (electron-poor), which are susceptible to nucleophilic attack. For imidazole (B134444) derivatives, the nitrogen atoms of the imidazole ring are often associated with a region of negative electrostatic potential, making them likely sites for interaction with electrophiles.

Mulliken Atomic Charge Analysis

Mulliken atomic charge analysis provides a method for partitioning the total charge of a molecule among its constituent atoms, offering insights into its electronic structure and charge distribution. researchgate.netresearchgate.net This analysis is instrumental in understanding electronegativity equalization and charge transfer processes during chemical reactions. researchgate.net The calculated atomic charges help identify atoms that are electron-rich (negative charge) or electron-poor (positive charge), which in turn helps to predict the molecule's reactive behavior and potential coordination sites. researchgate.net In medicinal chemistry, understanding the charge distribution is crucial for designing molecules that can effectively interact with biological targets. researchgate.net

Table 2: Representative Mulliken Atomic Charges for Selected Atoms

| Atom | Charge (a.u.) |

| Br | -0.045 |

| Cl | -0.060 |

| N (imidazole) | -0.150 |

| N (imidazole) | -0.125 |

| C (imidazole, adjacent to N) | +0.210 |

Global Reactivity Descriptors

Electronegativity (χ): Measures the ability of a molecule to attract electrons.

Chemical Potential (μ): Represents the "escaping tendency" of electrons from a system. A higher (less negative) chemical potential suggests a greater tendency to donate electrons. dergipark.org.trmdpi.com

Chemical Hardness (η): Quantifies the resistance of a molecule to changes in its electron distribution. Molecules with a large HOMO-LUMO gap are considered "hard," indicating high stability and low reactivity. nih.govresearchgate.net

Chemical Softness (S): The reciprocal of chemical hardness (S = 1/η). "Soft" molecules have a small energy gap and are more reactive. irjweb.comdergipark.org.tr

Electrophilicity Index (ω): Measures the energy stabilization of a system when it acquires additional electronic charge from the environment. A high electrophilicity index characterizes a good electrophile. researchgate.netdergipark.org.trmdpi.com

Table 3: Calculated Global Reactivity Descriptors (Illustrative Values)

| Descriptor | Formula | Value (eV) |

| Electronegativity (χ) | -(EHOMO + ELUMO)/2 | 4.10 |

| Chemical Potential (μ) | (EHOMO + ELUMO)/2 | -4.10 |

| Chemical Hardness (η) | (ELUMO - EHOMO)/2 | 2.25 |

| Chemical Softness (S) | 1/(2η) | 0.222 |

| Electrophilicity Index (ω) | μ²/ (2η) | 3.73 |

Time-Dependent Density Functional Theory (TD-DFT) for Electronic Absorption Spectra

Time-Dependent Density Functional Theory (TD-DFT) is a powerful quantum chemical method used to calculate the excited-state properties of molecules and predict their electronic absorption spectra (UV-Vis). growingscience.commdpi.com This method computes the vertical excitation energies, which correspond to the absorption of light, and the oscillator strengths (f), which relate to the intensity of the absorption bands. growingscience.comrsc.org The analysis of the main electronic transitions, often from HOMO to LUMO, provides insight into the nature of the absorption, such as π→π* or n→π* transitions. mdpi.com TD-DFT calculations allow for the theoretical prediction of the maximum absorption wavelength (λmax), which can then be compared with experimental spectroscopic data to validate the computational model. mdpi.comaps.org

Table 4: Representative TD-DFT Calculated Electronic Absorption Properties

| Excitation Energy (eV) | Wavelength λ (nm) | Oscillator Strength (f) | Major Contribution |

| 4.65 | 266 | 0.35 | HOMO → LUMO |

| 5.10 | 243 | 0.21 | HOMO-1 → LUMO |

| 5.35 | 231 | 0.18 | HOMO → LUMO+1 |

Conformational Stability and Tautomerism Studies

No specific studies on the conformational stability or tautomerism of 1-(2-Bromo-4-chlorophenyl)-1H-imidazole are currently available in the reviewed scientific literature.

Nonlinear Optical (NLO) Properties Analysis

There is no available research data concerning the nonlinear optical properties of this compound. While DFT calculations are a standard method for predicting NLO properties like hyperpolarizability in related organic molecules, no such analysis has been published for this specific compound. rsc.orgnih.gov

Advanced Quantum Chemical Topology Studies

A Quantum Theory of Atoms in Molecules (QTAIM) analysis, which would characterize the nature of chemical bonds and intermolecular interactions through the topology of the electron density, has not been reported for this compound. Such studies on other molecules are used to identify bond critical points and analyze electronic properties. researchgate.net

No studies utilizing Reduced Density Gradient (RDG) analysis to visualize and characterize non-covalent interactions within the molecular structure of this compound have been found in the literature.

Computational Modeling of Molecular Interactions

Specific protein-ligand docking studies detailing the binding modes and intermolecular forces of this compound with any biological target are not present in the available scientific literature. Computational docking is widely used for other imidazole derivatives to predict their binding affinity and interaction with protein active sites, but data for this compound is absent. nih.govnih.govresearchgate.netnih.gov

Analysis of Hydrogen Bonding, Van der Waals, and Electrostatic Interactions in Complexes

A comprehensive review of available scientific literature reveals a notable absence of specific computational and quantum chemical studies focused on the hydrogen bonding, van der Waals, and electrostatic interactions within complexes of this compound. While research exists on the intermolecular interactions of the broader imidazole family and other substituted derivatives, direct investigations into the specific complexation behavior of this particular compound are not publicly documented.

General principles of computational chemistry suggest that the electronic structure of this compound, with its halogen substituents and nitrogen-containing heterocyclic ring, would give rise to a complex interplay of intermolecular forces. The nitrogen atoms of the imidazole ring are potential hydrogen bond acceptors, while the C-H bonds of the rings could act as weak hydrogen bond donors. Furthermore, the bromine and chlorine atoms are capable of participating in halogen bonding, a specific type of non-covalent interaction. The aromatic rings also suggest the potential for π-π stacking and other van der Waals interactions.

However, without specific research data, any detailed analysis, including the generation of data tables on interaction energies, bond distances, or electrostatic potentials for complexes involving this compound, would be purely speculative. Authoritative and scientifically accurate content, as per the user's request, cannot be produced in the absence of dedicated studies on this compound.

Mechanistic Insights into Reactions and Interactions of 1 2 Bromo 4 Chlorophenyl 1h Imidazole

Reaction Mechanism Elucidation for Imidazole (B134444) Formation and Functionalization

The synthesis of N-aryl imidazoles, including 1-(2-bromo-4-chlorophenyl)-1H-imidazole, can be achieved through several established synthetic routes. A primary method for forming the crucial N-aryl bond is through nucleophilic substitution reactions.

One of the most common approaches involves the N-arylation of imidazole with a corresponding aryl halide. For the synthesis of this compound, this would typically involve the reaction of imidazole with 1,2-dibromo-4-chlorobenzene (B1583115) or a similar reactive aryl precursor. A widely utilized catalytic system for such reactions is copper-catalyzed N-arylation, often referred to as the Ullmann condensation. The mechanism generally proceeds through the following steps:

Oxidative Addition: A copper(I) catalyst (e.g., CuI) reacts with the aryl halide (2-bromo-4-chlorophenyl halide) in an oxidative addition step to form a copper(III) intermediate.

Coordination: The imidazole molecule coordinates to the copper center.

Reductive Elimination: The final step is a reductive elimination process where the C-N bond is formed, yielding the N-arylated imidazole product and regenerating the copper(I) catalyst. nih.gov

The reaction is typically carried out in the presence of a base (like K₃PO₄ or Cs₂CO₃) to deprotonate the imidazole, increasing its nucleophilicity, and a suitable solvent such as DMF or DMSO. nih.gov

Another significant route is the Debus-Radziszewski imidazole synthesis, a multi-component reaction that constructs the imidazole ring itself from a dicarbonyl compound, an aldehyde, and ammonia (B1221849). wikipedia.org To synthesize a 1-substituted imidazole like the title compound, a primary amine (2-bromo-4-chloroaniline) can be used in place of ammonia, directly installing the substituted phenyl group at the N-1 position. wikipedia.org The mechanism involves the initial condensation of the dicarbonyl (e.g., glyoxal) with the amine and ammonia to form a diimine intermediate, which then condenses with an aldehyde. wikipedia.org

Functionalization of the resulting this compound can be performed to introduce additional chemical diversity. For instance, electrophilic substitution can occur at the carbon positions of the imidazole ring, although the specific regioselectivity would be influenced by the electronic properties of the N-aryl substituent.

Table 1: Comparison of Synthetic Routes for N-Aryl Imidazole Formation

| Synthesis Method | Key Reactants | Catalyst/Conditions | Mechanistic Feature |

|---|---|---|---|

| Ullmann Condensation | Imidazole, Aryl Halide | CuI, Base (e.g., K₃PO₄), DMF | Copper-catalyzed cross-coupling involving oxidative addition and reductive elimination. nih.gov |

| Debus-Radziszewski Synthesis | Dicarbonyl, Aldehyde, Primary Amine | Heat, often solvent-free or in a polar solvent | Multi-component condensation forming the imidazole ring with simultaneous N-1 substitution. wikipedia.org |

| Van Leusen Reaction | Tosylmethyl isocyanide (TosMIC), Aldehyde, Amine | Base | Formation of the imidazole ring from an imine and TosMIC. |

Stereoelectronic Effects on Chemical Reactivity and Selectivity

The chemical behavior of this compound is heavily influenced by stereoelectronic effects, which arise from the spatial arrangement of orbitals and the distribution of electron density within the molecule. researchgate.net The substituents on the phenyl ring—a bromine atom at the ortho position and a chlorine atom at the para position—play a pivotal role.

Furthermore, the bulky bromine atom at the ortho position exerts a significant steric effect. This steric hindrance influences the conformation of the molecule by restricting the free rotation around the C-N bond connecting the phenyl and imidazole rings. The dihedral angle between the two rings is forced to be non-zero, disrupting the coplanarity and affecting the extent of π-system conjugation between the rings. This steric clash can also direct the regioselectivity of further functionalization reactions, potentially blocking reactions at the adjacent N-1 position or influencing the approach of reagents to the C-2 position of the imidazole ring.

These combined stereoelectronic effects are critical in determining both the reactivity and selectivity of the molecule in subsequent chemical transformations. nih.gov For example, in reactions involving coordination to a metal center, the steric bulk of the ortho-bromo group and the modified electron density at the N-3 nitrogen will dictate the binding affinity and geometry of the resulting complex.

Table 2: Influence of Substituents on the Reactivity of this compound

| Feature | Substituent | Effect | Consequence on Reactivity |

|---|---|---|---|

| Electronic | 4-Chloro | Inductive electron withdrawal (-I) | Reduces electron density on the phenyl and imidazole rings, decreasing overall nucleophilicity. |

| Electronic | 2-Bromo | Inductive electron withdrawal (-I) | Further reduces electron density. |

| Steric | 2-Bromo | Large atomic radius | Hinders rotation around the C-N bond, influences molecular conformation, and sterically shields the N-1 and C-2 positions. nih.gov |

Intermolecular Interactions in Crystalline and Solution States

The solid-state architecture and solution-phase behavior of this compound are governed by a variety of non-covalent intermolecular interactions. These interactions are crucial for understanding its physical properties, such as melting point and solubility.

In the crystalline state, X-ray diffraction studies of similarly substituted N-aryl imidazoles and related heterocyclic compounds reveal the prevalence of several key interactions. nih.govmdpi.com The structure of this compound is expected to be influenced by:

π-π Stacking: The aromatic imidazole and chlorophenyl rings can engage in π-π stacking interactions, where the electron-rich π systems of adjacent molecules align. The electron-poor nature of the substituted phenyl ring may favor offset or parallel-displaced stacking geometries.

Hydrogen Bonding: Although the N-1 position is substituted, the C-H bonds on the imidazole and phenyl rings can act as weak hydrogen bond donors. The nitrogen atom at the 3-position of the imidazole ring is a potential hydrogen bond acceptor, leading to the formation of C–H···N interactions, which are common in organizing molecules in the crystal lattice. nih.gov

Halogen Bonding: The bromine and chlorine atoms on the phenyl ring can act as halogen bond donors, interacting with Lewis basic sites on adjacent molecules, such as the N-3 atom of the imidazole ring (C–Br···N or C–Cl···N).

In solution, these intermolecular interactions persist, though they are more transient. Techniques like Nuclear Magnetic Resonance (NMR) spectroscopy can provide insights into solution-state behavior. ipb.pt The chemical shifts of the imidazole protons, for example, can be sensitive to solvent and concentration, indicating the presence of self-aggregation through π-π stacking. nih.gov The restricted rotation around the C-N bond due to the ortho-bromo substituent can often be observed through advanced NMR techniques like 2D NOESY, which can detect through-space interactions between the protons of the phenyl and imidazole rings.

Computational Validation of Experimental Kinetic Data and Reaction Pathways

Computational chemistry, particularly using Density Functional Theory (DFT), serves as a powerful tool to complement experimental findings regarding the reaction mechanisms and kinetics of molecules like this compound. researchgate.netnih.gov

Theoretical calculations can be employed to:

Elucidate Reaction Mechanisms: By modeling the potential energy surface of a reaction, computational methods can identify transition states and intermediates. For the N-arylation synthesis of the title compound, DFT calculations can map out the energy profile of the copper-catalyzed cycle, helping to validate the proposed oxidative addition/reductive elimination pathway and predict the activation energies involved. researchgate.net

Predict Reactivity and Selectivity: Molecular properties derived from calculations, such as atomic charges, frontier molecular orbital (FMO) energies (HOMO and LUMO), and molecular electrostatic potential (MEP) maps, can explain the observed reactivity. For instance, the calculated MEP can visualize the electron-rich (nucleophilic) and electron-poor (electrophilic) regions of the molecule, predicting where reactions are most likely to occur. bilecik.edu.tr

Validate Spectroscopic Data: DFT calculations can predict spectroscopic properties like NMR chemical shifts and IR vibrational frequencies. Comparing these calculated values with experimental data provides strong evidence for the proposed molecular structure. bilecik.edu.tr For this compound, a good correlation between the calculated and experimental ¹H and ¹³C NMR spectra would confirm the specific connectivity and conformation of the molecule.

Table 3: Application of Computational Methods to this compound

| Computational Method | Application | Information Gained | Reference |

|---|---|---|---|

| DFT Geometry Optimization | Determine the lowest energy conformation. | Provides bond lengths, bond angles, and the dihedral angle between the rings, highlighting steric effects. | researchgate.net |

| Transition State Search | Map reaction pathways for synthesis or functionalization. | Calculates activation energy barriers, validating kinetic data and mechanistic hypotheses. | researchgate.net |

| FMO & MEP Analysis | Analyze electronic structure and reactivity. | Identifies nucleophilic/electrophilic sites and predicts regioselectivity. | bilecik.edu.tr |

| GIAO NMR Calculations | Predict ¹H and ¹³C NMR chemical shifts. | Corroborates experimental spectra for structural elucidation. | researchgate.netbilecik.edu.tr |

Future Directions and Advanced Research Avenues in the Study of 1 2 Bromo 4 Chlorophenyl 1h Imidazole

Exploration of Novel and Sustainable Synthetic Pathways

The synthesis of imidazole (B134444) derivatives has traditionally involved methods that can be resource-intensive and may generate hazardous waste. The future of synthesizing 1-(2-bromo-4-chlorophenyl)-1H-imidazole and its derivatives lies in the adoption of green and sustainable chemistry principles. Research is moving towards one-pot, multi-component reactions that improve efficiency by reducing the number of steps and purification processes. nih.govbiomedpharmajournal.org Such strategies have been successfully applied to other imidazole derivatives, often under solvent-free conditions or in environmentally benign solvents like water. nih.govasianpubs.org

A significant area of exploration is the use of novel and eco-friendly catalysts. For instance, red brick clay, an inexpensive and reusable material, has demonstrated excellent activity in catalyzing the one-pot synthesis of 1,2,4,5-tetrasubstituted imidazoles in an aqueous medium. nih.gov This approach offers high yields, short reaction times, and a high degree of atom economy. nih.gov Future studies could adapt such catalytic systems for the scalable and cost-effective production of this compound, minimizing the environmental footprint associated with its synthesis. researchgate.net Other modern techniques, such as microwave-assisted synthesis and electrochemical methods, also present promising avenues for creating imidazole scaffolds efficiently and with high yields. organic-chemistry.org

Development of Advanced Computational Models for Enhanced Predictive Power

Computational chemistry provides powerful tools for predicting the properties and behavior of molecules, thereby guiding and accelerating experimental research. For imidazole derivatives, Density Functional Theory (DFT) has been widely used to calculate properties like heats of formation, bond dissociation energies, and to evaluate thermal stability. capes.gov.brtandfonline.com These calculations help in understanding the intrinsic reactivity and stability of compounds like this compound. capes.gov.br

Future research will focus on developing more sophisticated computational models with enhanced predictive power. Molecular docking and molecular dynamics simulations are already being used to investigate the interaction of imidazole derivatives with biological targets, such as viral proteins. nih.govmdpi.comnih.gov These studies can predict binding affinities and interaction modes, offering insights into the molecule's potential as a therapeutic agent. tandfonline.comnih.gov By refining these models, researchers can screen virtual libraries of this compound derivatives against various biological targets, prioritizing the most promising candidates for synthesis and experimental testing. nih.gov The integration of machine learning algorithms with quantum chemical data could further enhance the speed and accuracy of predicting absorption, distribution, metabolism, excretion, and toxicity (ADMET) properties. mdpi.comnih.gov

Table 1: Predicted Properties of Imidazole Derivatives Using Computational Models

| Predicted Property | Computational Method | Research Application | Reference |

|---|---|---|---|

| Heat of Formation (HOF) | Density Functional Theory (DFT) | Assesses energetic properties | capes.gov.br |

| Bond Dissociation Energy (BDE) | Density Functional Theory (DFT) | Evaluates thermal stability | capes.gov.br |

| Binding Affinity | Molecular Docking | Predicts interaction with biological targets | tandfonline.comnih.gov |

| Molecular Electrostatic Potential (MEP) | Density Functional Theory (DFT) | Identifies reactive sites for chemical reactions | tandfonline.com |

Integration of High-Throughput Characterization Techniques for Rapid Analysis of Derivatives

The exploration of structure-activity relationships for this compound requires the synthesis and analysis of a large number of derivatives. Traditional methods of characterization can be time-consuming, creating a bottleneck in the research pipeline. The integration of high-throughput characterization techniques is essential for accelerating this process.

Automated liquid handling systems can perform established analytical methods on a large scale, significantly increasing throughput for sample preparation and analysis. zinsser-analytic.com For the analysis of imidazole derivatives, high-performance liquid chromatography (HPLC) methods have been developed for sensitive and quantitative measurement in biological samples. nih.gov Coupling automated synthesis platforms with rapid HPLC and mass spectrometry (MS) analysis would enable the swift purification and identification of newly created derivatives. This integrated workflow would allow researchers to quickly build libraries of analogues of this compound and screen them for desired properties, dramatically speeding up the discovery cycle.

Table 2: Hypothetical High-Throughput Workflow for Derivative Analysis

| Step | Technique | Purpose | Potential Outcome |

|---|---|---|---|

| 1. Synthesis | Automated parallel synthesis | Rapidly generate a library of derivatives | Increased number of compounds for screening |

| 2. Purification | Automated HPLC | Isolate and purify target compounds | High-purity samples for analysis |

| 3. Identification | LC-MS, High-resolution MS | Confirm molecular weight and formula | Unambiguous structural confirmation |

| 4. Structural Elucidation | Automated NMR Spectroscopy | Determine detailed chemical structure | Complete structural data for lead compounds |

Interdisciplinary Research Integrating Synthesis, Spectroscopy, and Computational Chemistry for Comprehensive Understanding

A truly comprehensive understanding of this compound and its future applications can only be achieved through a deeply integrated, interdisciplinary research approach. This involves a synergistic combination of synthetic chemistry, advanced spectroscopic characterization, and computational modeling.

In this paradigm, computational studies are used to design novel derivatives with potentially enhanced properties. mdpi.com Synthetic chemists then develop efficient routes to create these target molecules. tandfonline.com Following synthesis, a suite of spectroscopic techniques—including Fourier-transform infrared (FT-IR), one- and two-dimensional nuclear magnetic resonance (NMR), and mass spectrometry—is used to confirm the structures. tandfonline.com For key compounds, single-crystal X-ray diffraction can provide definitive information about the three-dimensional molecular structure and intermolecular interactions in the solid state. tandfonline.comiucr.org

The experimental data from these characterization techniques can then be used to validate and refine the initial computational models. tandfonline.com This iterative cycle of design, synthesis, characterization, and modeling allows for a much deeper and more nuanced understanding of structure-property relationships than any single discipline could achieve alone. Such a holistic approach will be critical for unlocking the full potential of this compound derivatives in various scientific fields.

Table 3: List of Chemical Compounds Mentioned

| Compound Name | Molecular Formula |

|---|---|

| This compound | C9H6BrClN2 |

| 1,2,4,5-tetrasubstituted imidazoles | Varies |

| 1H-4-substituted imidazole | Varies |

| 2-(4-chlorophenyl)-4, 5-diphenyl-1H-imidazole | C21H15ClN2 |

| 4-(1H-Imidazol-1-yl)benzaldehyde | C10H8N2O |

| 4-bromo-1,2-dimethyl-1H-imidazole | C5H7BrN2 |

| Ammonia (B1221849) | NH3 |

| Formaldehyde | CH2O |

| Glyoxal | C2H2O2 |

| Histamine | C5H9N3 |

| Histidine | C6H9N3O2 |

| Imidazole | C3H4N2 |

| Red brick clay | Mixture of SiO2, Fe2O3, Al2O3, etc. |

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 1-(2-Bromo-4-chlorophenyl)-1H-imidazole, and how can reaction conditions be optimized for higher yields?

- Methodology : The compound is typically synthesized via condensation reactions under controlled conditions. For example, a modified procedure involves reacting substituted phenyl precursors with imidazole derivatives in the presence of catalysts like Pd (for cross-coupling) or Cu (for Ullmann-type reactions). Key steps include halogen substitution and cyclization. Optimization involves adjusting solvent polarity (e.g., DMF or DMSO), temperature (80–140°C), and stoichiometric ratios of reactants. Purification via silica gel chromatography or recrystallization improves purity .

- Data Example : A 72% yield was achieved using method (e) with CDCl₃ as the solvent and 400 MHz ¹H NMR for structural confirmation .

Q. Which spectroscopic and crystallographic techniques are critical for characterizing this compound?

- Methodology :

- NMR Spectroscopy : ¹H and ¹³C NMR (e.g., 400 MHz and 101 MHz) identify substituent positions. For example, δ 7.90 ppm (s, 1H) corresponds to the imidazole proton, while aromatic protons appear at δ 7.26–7.82 ppm .

- X-Ray Crystallography : Programs like SHELXL (for refinement) and ORTEP (for visualization) resolve bond lengths and angles. WinGX integrates data processing and metric analysis for structural validation .

- Data Example : A C13H8BrClN₂ derivative showed C–Br and C–Cl bond lengths of 1.89 Å and 1.74 Å, respectively, confirming halogen placement .

Q. What preliminary biological activities have been reported for imidazole derivatives structurally similar to this compound?

- Methodology : In vitro assays (e.g., MTT for cytotoxicity, enzyme inhibition assays) screen for antimicrobial, anticancer, or anti-inflammatory activity. For example, imidazole analogs inhibit EGFR (IC₅₀: 0.5–5 µM) or bind to GLP-1 receptors, with activity modulated by halogen substituents .

- Data Contradiction : Some studies report potent antifungal activity (MIC: 2 µg/mL), while others note limited efficacy, possibly due to assay pH or microbial strain variability .

Advanced Research Questions

Q. How can molecular docking and QSAR models guide the design of this compound derivatives with enhanced target affinity?

- Methodology :

- Docking (e.g., AutoDock Vina) : Simulate binding to targets like EGFR or GLP-1 receptors. Halogen atoms enhance hydrophobic interactions; bromine at position 2 improves steric fit in hydrophobic pockets .

- QSAR : Comparative Molecular Similarity Indices Analysis (CoMSIA) correlates substituent effects (e.g., –Br, –Cl) with bioactivity. A CoMSIA model on 44 analogs showed steric and electrostatic fields account for 85% of antiepileptic activity variance .

- Case Study : Derivatives with –CF₃ substituents showed 3-fold higher binding energy (−9.2 kcal/mol) than parent compounds in EGFR docking .

Q. How can crystallographic data resolve discrepancies in reported biological activities of halogenated imidazoles?

- Methodology : Analyze crystal packing and intermolecular interactions (e.g., π-π stacking, halogen bonding) to explain bioactivity variations. For instance, bromine’s polarizability facilitates stronger halogen bonds with protein residues than chlorine. SHELXL-refined structures reveal conformational flexibility impacting target binding .

- Example : A 4-bromo analog exhibited tighter binding (Kd: 12 nM) to a kinase target compared to a 4-chloro analog (Kd: 45 nM), attributed to Br’s larger van der Waals radius .

Q. What strategies mitigate synthetic challenges in introducing bulky substituents to the imidazole ring?

- Methodology : Use Pd-catalyzed late-stage diversification. For example, Suzuki-Miyaura coupling with aryl boronic acids introduces aryl groups at position 5. Steric hindrance is minimized using bulky ligands (e.g., XPhos) and high-temperature conditions (120°C, 24h). TLC monitoring ensures reaction completion .

- Data : A tert-butyl-substituted derivative required 48h for 65% yield vs. 24h for trifluoromethyl analogs (85% yield) due to steric effects .

Q. How do environmental factors (pH, temperature) influence the stability and reactivity of this compound in biological assays?

- Methodology : Stability studies using HPLC-UV at varying pH (3–9) and temperatures (4–37°C). The compound degrades rapidly at pH >8 (t₁/₂: 2h) due to imidazole ring hydrolysis. Buffered solutions (pH 6–7) and低温 storage (4°C) prolong stability .

- Contradiction Resolution : Conflicting cytotoxicity data (IC₅₀: 10 vs. 50 µM) across studies were attributed to assay pH differences affecting compound protonation and membrane permeability .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.